molecular formula C9H12ClF3N2O B2944976 4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856074-79-7

4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2944976
CAS No.: 1856074-79-7
M. Wt: 256.65
InChI Key: IOPKXUMXDXBCED-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, ethyl, and a trifluoropropoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by chlorination and subsequent introduction of the trifluoropropoxy methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Chloro-1-ethyl-4-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

  • 4-Chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

  • 4-Chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Uniqueness: 4-Chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

4-chloro-1-ethyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2O/c1-2-15-5-7(10)8(14-15)6-16-4-3-9(11,12)13/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKXUMXDXBCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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